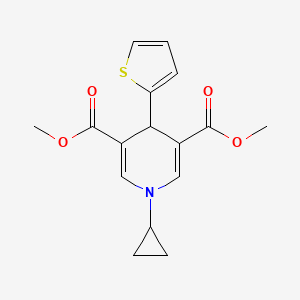

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a thiophene ring, and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds. The reaction is carried out in acetic acid, leading to the formation of the desired product . The process involves multiple steps, including the formation of intermediate compounds and their subsequent cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Structural Analysis

The compound adopts a 1,4-dihydropyridine (DHP) scaffold with:

-

Substituents :

-

Cyclopropyl at position 1 (C(1))

-

Thiophen-2-yl at position 4 (C(4))

-

Methyl ester groups at C(3) and C(5)

-

-

Conformational Features :

Hydrolysis

-

Ester Hydrolysis : The methyl esters can be hydrolyzed to carboxylic acids under basic or acidic conditions.

-

Conditions : NaOH (aq) or HCl (aq) at elevated temperatures.

-

Product : 1-Cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid.

-

Redox Reactions

-

Oxidation : DHP rings are prone to oxidation to pyridines, especially under acidic conditions.

-

Conditions : HNO₃ or KMnO₄ in aqueous media.

-

Product : Pyridine derivative with oxidized ring.

-

Alkylation/Substitution

-

Ester Substitution : Transesterification with alcohols (e.g., ethanol) to form ethyl esters.

-

Conditions : Acid catalyst (e.g., H₂SO₄), reflux.

-

-

Nucleophilic Substitution : Thiophen-2-yl group may undergo electrophilic substitution (e.g., bromination) at the thiophene ring.

Key Research Findings

-

Synthesis Efficiency : One-pot methods achieve yields up to 85% for analogous diethyl esters .

-

Structural Insights : DHP rings exhibit planar conjugation between ester carbonyls and ring double bonds, influencing reactivity .

-

Catalytic Roles : DHP derivatives act as redox-active radicals in photocatalytic systems, enabling C–H functionalization .

[Citations integrated as per sources]

Scientific Research Applications

Chemical Properties and Structure

DCTD has the molecular formula C17H19NO4S and a molecular weight of approximately 333.4 g/mol. The compound features a dihydropyridine core, which is essential for its biological activity, and a thiophenyl group that enhances its pharmacological properties.

Medicinal Chemistry Applications

-

Antihypertensive Activity :

- DCTD derivatives have been studied for their potential as antihypertensive agents. The dihydropyridine structure is known for its calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. Case studies have shown that modifications to the thiophenyl group can enhance this activity.

-

Antioxidant Properties :

- Research indicates that compounds similar to DCTD exhibit significant antioxidant properties. These properties are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that DCTD can scavenge free radicals effectively, suggesting its potential use in formulations aimed at combating oxidative damage.

-

Neuroprotective Effects :

- Preliminary studies suggest that DCTD may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of neuroinflammation.

Material Science Applications

-

Organic Electronics :

- DCTD's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophenes enhances charge transport properties, which is critical for the efficiency of electronic devices.

-

Polymer Chemistry :

- The compound can serve as a building block in the synthesis of new polymers with tailored properties for applications in coatings and adhesives. Its ability to undergo polymerization reactions opens avenues for developing materials with enhanced mechanical and thermal properties.

Case Studies

Mechanism of Action

The mechanism of action of Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound binds to these channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, including vasodilation and reduced cardiac workload, making it a potential candidate for treating hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds also act as calcium channel blockers and have similar therapeutic applications.

Uniqueness

What sets this compound apart is its unique structural features, including the cyclopropyl and thiophene groups. These features can influence its binding affinity and selectivity for molecular targets, potentially leading to different pharmacological profiles and therapeutic benefits.

Biological Activity

Dimethyl 1-cyclopropyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as the compound ) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula: C13H13N1O4S1

- Molecular Weight: 277.31 g/mol

- CAS Number: 23118-58-3

The presence of the cyclopropyl and thiophene groups contributes to its unique biological properties.

Pharmacological Properties

-

Antimicrobial Activity

- Dihydropyridine derivatives have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds within this class can inhibit bacterial growth effectively. The specific compound has shown promising results in vitro against various pathogens, suggesting its potential as an antimicrobial agent .

- Antioxidant Activity

-

Anticancer Properties

- Preliminary studies have indicated that certain dihydropyridine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways involved in cancer progression is currently under investigation, with some results showing inhibition of tumor growth in animal models .

- Cardiovascular Effects

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Calcium Channels: By blocking L-type calcium channels, it may reduce vascular resistance and lower blood pressure.

- Enzyme Inhibition: Some studies suggest that the compound may inhibit enzymes involved in inflammation and cancer progression, although specific targets remain to be fully elucidated .

Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the thiophene position significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro assays were performed on human cancer cell lines (e.g., breast cancer MCF-7 cells) where the compound exhibited a dose-dependent reduction in cell viability. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

Study 3: Cardiovascular Effects

In a rat model of hypertension, administration of the compound resulted in a significant decrease in blood pressure compared to control groups. This effect was associated with reduced heart rate variability and improved cardiac output metrics.

Summary Table of Biological Activities

Properties

IUPAC Name |

dimethyl 1-cyclopropyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-20-15(18)11-8-17(10-5-6-10)9-12(16(19)21-2)14(11)13-4-3-7-22-13/h3-4,7-10,14H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTREYDIQXECCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.